2-Propylindoline

Physicochemical characterization Procurement specification Indoline analog comparison

2-Propylindoline (IUPAC: 2-propyl-2,3-dihydro-1H-indole) is a C2-alkyl-substituted indoline derivative with molecular formula C11H15N and a molecular weight of 161.24 g/mol. The compound belongs to the indoline family, characterized by a bicyclic framework consisting of a benzene ring fused to a partially saturated pyrrole ring, which distinguishes it from fully aromatic indoles through the saturation of the C2–C3 bond.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B8567827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylindoline
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCCCC1CC2=CC=CC=C2N1
InChIInChI=1S/C11H15N/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-7,10,12H,2,5,8H2,1H3
InChIKeyVJJHIFVAPVTQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylindoline (CAS 76916-57-9): Core Physicochemical and Structural Identity for Procurement Verification


2-Propylindoline (IUPAC: 2-propyl-2,3-dihydro-1H-indole) is a C2-alkyl-substituted indoline derivative with molecular formula C11H15N and a molecular weight of 161.24 g/mol [1]. The compound belongs to the indoline family, characterized by a bicyclic framework consisting of a benzene ring fused to a partially saturated pyrrole ring, which distinguishes it from fully aromatic indoles through the saturation of the C2–C3 bond [2]. This specific 2-propyl substitution pattern is synthetically accessible via reduction of 2-propyl-1H-indole with sodium cyanoborohydride in carboxylic acid media, a method documented in the patent literature for indoline intermediate preparation [3]. The compound is commercially available from multiple vendors at purities of 95% to 98%, making it accessible for research procurement [1].

Why 2-Propylindoline Cannot Be Interchanged with Simpler 2-Alkylindolines in Pharmacological and Synthetic Applications


Indoline derivatives with different C2-alkyl substituents (methyl, ethyl, propyl) exhibit fundamentally distinct pharmacological profiles and physicochemical properties that preclude generic substitution. Studies on indoline analogs of idazoxan have demonstrated that increasing the size of the alkyl substituent on the indoline scaffold can alter receptor antagonism potency by orders of magnitude—specifically, the introduction of a 2-ethyl group resulted in a 1000-fold reduction in α2-adrenergic antagonism compared to smaller substituents [1]. This steep structure-activity relationship (SAR) means that 2-propylindoline cannot be treated as interchangeable with 2-methylindoline or 2-ethylindoline in any pharmacological or medicinal chemistry context. Furthermore, the physicochemical properties diverge with alkyl chain length: 2-methylindoline (C9H11N, MW 133.19) has a boiling point of 228–229 °C and density of 1.023 g/mL at 25 °C, whereas 2-propylindoline (C11H15N, MW 161.24) is a distinct chemical entity with its own handling, storage, and reactivity profile . The indoline scaffold itself is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of FDA-approved drugs such as silodosin, where precise substitution patterns are critical for pharmacological activity [2].

Quantitative Differential Evidence: 2-Propylindoline vs. Closest Analogs for Scientific Selection


Molecular Weight Differentiation vs. 2-Methylindoline and 2-Ethylindoline: Impact on Physicochemical Handling

2-Propylindoline (MW 161.24 g/mol, C11H15N) carries a propyl substituent at the C2 position of the indoline ring, yielding a molecular weight that is 28.05 Da higher than 2-methylindoline (MW 133.19 g/mol, C9H11N) and 14.04 Da higher than 2-ethylindoline (MW 147.20 g/mol, C10H13N). This incremental increase directly affects boiling point, density, lipophilicity (calculated logP), and chromatographic retention behavior, all of which are critical for purification, formulation, and analytical method development in research settings [1].

Physicochemical characterization Procurement specification Indoline analog comparison

Synthetic Accessibility: 2-Propylindoline via Direct Indole Reduction Route with Documented Yield

2-Propylindoline is synthesized via the reduction of 2-propyl-1H-indole (MW 159.23, CAS 13228-41-6) using sodium cyanoborohydride (NaBH3CN) in concentrated acetic acid at room temperature, as described in patent US08110575B2. The reported procedure uses 0.75 g (4.7 mmol) of 2-propyl-1H-indole with 1.3 g (20 mmol) NaBH3CN in 10 mL acetic acid, stirred for 5 hours at ambient temperature, followed by acidic workup and extraction . This method contrasts with the polyphosphoric acid (PPA)-mediated cyclization route used for related compounds such as 2-methyl-2-propylindoline, which requires elevated temperatures and proceeds through 1,2- and 1,3-shifts of α-alkyl substituents [1]. The direct reduction approach offers a more tractable synthetic entry point for laboratory-scale preparation compared to the PPA cyclization method.

Organic synthesis Indoline preparation Reductive method

Indoline Scaffold Pharmacological Potential: 2-Alkyl Substitution Effects on Receptor Activity

Structure-activity relationship (SAR) studies on indoline derivatives have established that the size and steric properties of the C2-alkyl substituent critically determine pharmacological activity at adrenergic receptors. In a systematic study of indoline analogs of idazoxan, increasing the size of the alkyl substituent was found to dramatically alter α2-adrenergic antagonism potency, with a 2-ethyl substitution causing a 1000-fold reduction in α2-antagonism relative to smaller substituents [1]. While this study did not directly evaluate 2-propylindoline, the SAR trend predicts that the n-propyl group at C2 would further modulate receptor binding profiles compared to methyl or ethyl analogs. Additionally, indoline derivatives featuring 2-alkyl substitution have been extensively investigated as intermediates for α1A-adrenoceptor antagonists such as silodosin (IC50 = 1.9 nM at α1A-AR), where the indoline core and its substitution pattern are essential for target selectivity (α1B/α1A = 285.9, α1D/α1A = 14.4) [2].

Structure-activity relationship Adrenergic receptor Indoline pharmacology

Commercial Purity and Availability: 2-Propylindoline Procurement from Verified Suppliers

2-Propylindoline is commercially available from multiple chemical suppliers with documented purity specifications. Leyan (Shanghai Haoyuan Chemexpress) offers the compound at 98% purity under product number 1903853 . Other vendors supply the compound at 95% purity as a standard specification [1]. For comparison, the closely related analog 2-methylindoline is offered by Sigma-Aldrich at 98% purity (CAS 6872-06-6, now discontinued), with a boiling point of 228–229 °C and density of 1.023 g/mL at 25 °C . The higher molecular weight of 2-propylindoline (161.24 vs. 133.19 g/mol) makes it distinguishable by LC-MS and GC-MS, facilitating identity confirmation upon receipt. No dedicated pharmacopoeial monograph exists for 2-propylindoline; quality control relies on vendor Certificate of Analysis (CoA) specifications including NMR and HPLC purity.

Chemical procurement Vendor comparison Purity specification

Evidence-Based Application Scenarios for 2-Propylindoline in Research and Industrial Settings


Medicinal Chemistry SAR Exploration of C2-Alkyl Indoline Pharmacophores

2-Propylindoline serves as a critical building block for systematic structure-activity relationship (SAR) studies exploring the effect of C2-alkyl chain length on biological target engagement. Published SAR data on indoline analogs of idazoxan demonstrate that C2-alkyl substitution size profoundly modulates receptor activity—with a 1000-fold potency shift observed between methyl and ethyl substituents . Incorporating 2-propylindoline into a congeneric series (methyl → ethyl → propyl → butyl) enables medicinal chemists to map the steric tolerance and lipophilic requirements of target binding pockets. This application is directly supported by the indoline-based α1A-adrenoceptor antagonist literature, where precise substitution patterns on the indoline core determine uroselectivity and therapeutic index in benign prostatic hyperplasia (BPH) models [1].

Synthetic Intermediate for Indoline-Containing Pharmaceutical Agents

Indoline derivatives are established intermediates in the synthesis of FDA-approved drugs, most notably silodosin, a selective α1A-adrenoceptor antagonist. Patent literature (EP 2909327 A1, WO2014060571A1) explicitly identifies indoline derivatives as key intermediates for preparing pharmaceutically active agents including silodosin and its derivatives . While 2-propylindoline itself is not the direct intermediate for silodosin, its structural relationship to the indoline scaffold makes it a valuable starting material or reference standard for process chemistry development, impurity profiling, and analytical method validation in indoline-based drug substance manufacturing. The established synthetic route via reduction of 2-propyl-1H-indole with NaBH3CN in acetic acid provides a straightforward, room-temperature preparation method amenable to laboratory scale-up [1].

Physicochemical Reference Standard for Chromatographic Method Development

The distinct molecular weight (161.24 g/mol) and expected chromatographic retention of 2-propylindoline, relative to 2-methylindoline (133.19 g/mol) and 2-ethylindoline (147.20 g/mol), make it a useful reference compound for developing and validating HPLC, GC-MS, and LC-MS methods that must resolve closely related indoline analogs . In pharmaceutical impurity profiling, where indoline-based drug substances may contain alkyl-substituted indoline-related impurities, 2-propylindoline can serve as a system suitability standard to demonstrate adequate chromatographic resolution from other alkylindoline species. The commercial availability at 98% purity from Leyan supports its use as a well-characterized reference material [1].

Dopaminergic and Serotonergic Receptor Ligand Design

The indoline scaffold has established relevance in CNS drug discovery, with 2-methylindoline documented as a reactant for preparing dopamine D2/D4 receptor antagonists and norepinephrine reuptake inhibitors . The class-level SAR evidence from the idazoxan analog study demonstrates that C2-alkyl substitution on the indoline core can separate α2-antagonist activity from α1-agonist activity, a pharmacological differentiation critical for developing receptor-subtype-selective tool compounds or drug candidates [1]. 2-Propylindoline, with its n-propyl substituent, extends this SAR exploration to longer alkyl chains, enabling investigation of how increased lipophilicity and steric bulk at C2 affect blood-brain barrier penetration, receptor residency time, and metabolic stability in neurological drug discovery programs.

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